molecular formula C12H17N5O2 B11851878 tert-Butyl [6-(methylamino)-9H-purin-9-yl]acetate CAS No. 918334-35-7

tert-Butyl [6-(methylamino)-9H-purin-9-yl]acetate

Cat. No.: B11851878
CAS No.: 918334-35-7
M. Wt: 263.30 g/mol
InChI Key: PERVFTARWKYZTR-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-(methylamino)-9H-purin-9-yl)acetate is a compound that features a tert-butyl ester group attached to a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-(methylamino)-9H-purin-9-yl)acetate typically involves the protection of the amino group on the purine ring, followed by esterification. One common method involves the use of tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-(methylamino)-9H-purin-9-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(6-(methylamino)-9H-purin-9-yl)acetate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of purine-based compounds with potential biological activity .

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies. Its structure allows it to interact with various biological targets, making it a valuable tool in drug discovery .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their antiviral, anticancer, and anti-inflammatory properties .

Industry

In the industrial sector, tert-Butyl 2-(6-(methylamino)-9H-purin-9-yl)acetate is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and nanotechnology .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-(methylamino)-9H-purin-9-yl)acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can act as a ligand for receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(6-(methylamino)-9H-purin-9-yl)acetate is unique due to its purine-based structure, which imparts specific biological and chemical properties.

Properties

CAS No.

918334-35-7

Molecular Formula

C12H17N5O2

Molecular Weight

263.30 g/mol

IUPAC Name

tert-butyl 2-[6-(methylamino)purin-9-yl]acetate

InChI

InChI=1S/C12H17N5O2/c1-12(2,3)19-8(18)5-17-7-16-9-10(13-4)14-6-15-11(9)17/h6-7H,5H2,1-4H3,(H,13,14,15)

InChI Key

PERVFTARWKYZTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=NC2=C(N=CN=C21)NC

Origin of Product

United States

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